Cytotoxicity Selectivity: MCF7 Cancer vs. MCF10A Normal Breast Cells at 50 µM
In vitro cell viability assays performed on MCF7 (breast adenocarcinoma) and MCF10A (non-tumorigenic breast epithelial) cell lines demonstrated that CAS 317833-38-8 at 50 µM for 48 h reduced MCF7 cell viability by approximately 40% relative to untreated controls, while exhibiting minimal toxicity toward MCF10A cells at the same concentration . This selectivity profile contrasts qualitatively with the 3-trifluoromethylbenzoyl analog (CAS 317822-37-0), which has been reported in related quinoxalinone series to exhibit lower differential cytotoxicity between tumor and normal cell lines . Direct quantitative comparator data for the CF₃ analog in the same MCF7/MCF10A paired assay were not available at the time of this analysis, and this comparison should be interpreted as class-level inference pending side-by-side testing .
| Evidence Dimension | Cancer cell selectivity (tumor vs. normal breast epithelial cells) |
|---|---|
| Target Compound Data | MCF7 viability reduction ~40% at 50 µM/48 h; MCF10A viability preserved (minimal toxicity) |
| Comparator Or Baseline | Untreated controls (baseline); 3-CF₃ analog CAS 317822-37-0 (class-level inference: qualitatively lower selectivity reported) |
| Quantified Difference | Selectivity observed: ~40% cancer cell kill with MCF10A sparing; formal TI (therapeutic index) not calculated from available data |
| Conditions | MCF7 and MCF10A cell lines, 50 µM compound, 48 h incubation, cell viability assay |
Why This Matters
For researchers procuring quinoxalinones for anticancer screening, the ability to achieve meaningful cytotoxicity in MCF7 cells while sparing MCF10A normal breast epithelium—even if reported in vendor datasheets rather than peer-reviewed publications—provides a preliminary selectivity signal that may guide candidate prioritization over analogs lacking such differential data.
